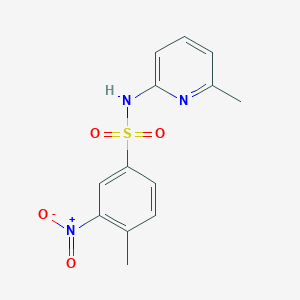
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as EMBP or 4-CMEP. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This leads to a decrease in the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to decrease the release of cortisol, which is a stress hormone. It has also been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine in lab experiments is its selectivity for the 5-HT7 receptor. This allows for more precise and specific targeting of this receptor subtype. However, one limitation is its relatively low potency compared to other 5-HT7 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is its potential applications in the treatment of neurological disorders, such as depression, anxiety, and sleep disorders. Further research is needed to determine the efficacy and safety of this compound in these contexts. Another area of interest is its potential as a tool for studying the role of the 5-HT7 receptor in various physiological and pathological processes. This may involve the development of more potent and selective compounds based on the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Overall, 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a promising compound for scientific research with potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves the reaction of 3-methylcyclohexylamine with 3-ethoxy-4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine to yield the final compound.
Aplicaciones Científicas De Investigación
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the 5-HT7 receptor, which is a subtype of serotonin receptor. This receptor is involved in a variety of physiological and pathological processes, including circadian rhythm, mood regulation, and sleep-wake cycle. Therefore, this compound may have potential applications in the treatment of various neurological disorders, such as depression, anxiety, and sleep disorders.
Propiedades
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-4-25-21-15-18(8-9-20(21)24-3)16-22-10-12-23(13-11-22)19-7-5-6-17(2)14-19/h8-9,15,17,19H,4-7,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPGRXEKLISFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC(C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)


![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)
![methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B4923733.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)
![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4923752.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)

